

# BET-BAY 002 (S enantiomer) CAS number and molecular weight

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## Compound of Interest

Compound Name: BET-BAY 002 (S enantiomer)

Cat. No.: B3182084

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## In-Depth Technical Guide: BET-BAY 002 (S enantiomer)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **BET-BAY 002 (S enantiomer)**, a potent inhibitor of the Bromodomain and Extra-Terminal motif (BET) family of proteins. This document details its chemical properties, and will be expanded to include its mechanism of action, relevant signaling pathways, and experimental protocols for its use in research.

## Core Compound Identification

For clarity and to avoid ambiguity in research, the following table distinguishes between the specific S-enantiomer and the racemic mixture of BET-BAY 002.

Identifier	BET-BAY 002 (S enantiomer)	BET-BAY 002 (Racemate)
CAS Number	2070009-49-1[1][2]	1588521-78-1[3][4][5]
Molecular Formula	C22H18ClN5O[1][2]	C22H18ClN5O[3][4]
Molecular Weight	403.86 g/mol [2]	403.86 g/mol [3][4]

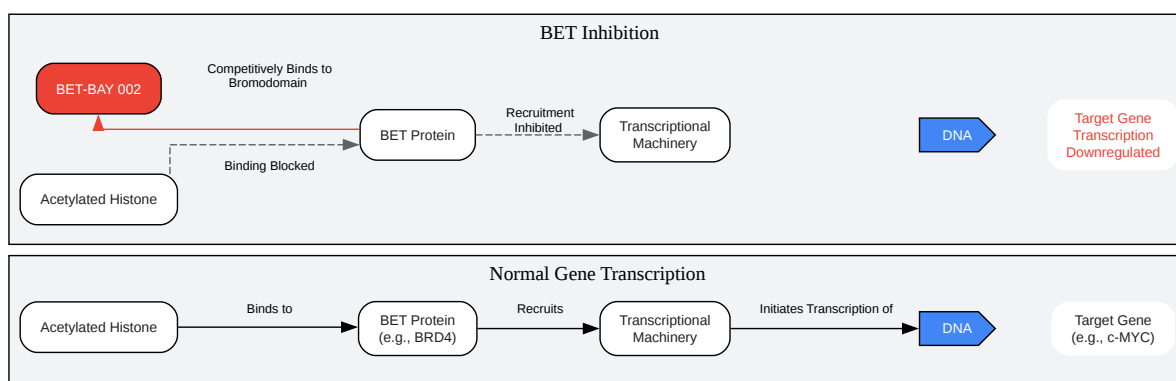
Note: Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same molecular formula and weight, their three-dimensional arrangement and biological activity can differ significantly. The S-enantiomer of BET-BAY 002 is specified as a potent BET inhibitor.[1][2][6]

## Mechanism of Action: BET Inhibition

BET-BAY 002 functions as a BET inhibitor. The BET family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, which in turn recruits transcriptional machinery to specific gene promoters and enhancers.

By competitively binding to the bromodomains of BET proteins, BET-BAY 002 displaces them from chromatin. This leads to the downregulation of key oncogenes, such as c-MYC, and has shown efficacy in models of various cancers, including multiple myeloma.

The following diagram illustrates the general mechanism of BET inhibition.



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Caption: Mechanism of BET Inhibition by BET-BAY 002.

This guide will be updated with detailed experimental protocols and further signaling pathway diagrams as more information is curated and analyzed.

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## References

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